molecular formula C10H13NO B6354567 N-(Salicylidene)-isopropylamine CAS No. 5961-35-3

N-(Salicylidene)-isopropylamine

Cat. No. B6354567
CAS RN: 5961-35-3
M. Wt: 163.22 g/mol
InChI Key: PHHCWZIPEJJCOE-UHFFFAOYSA-N
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Description

N-(Salicylidene)-isopropylamine (or salicylaldimine) is an organic compound with the chemical formula C9H10NO. It is a colorless solid that is soluble in organic solvents. Salicylaldimine is an important intermediate in the synthesis of heterocyclic compounds and a variety of other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials.

Scientific Research Applications

Asymmetric Synthesis of Amino Acids

N-(Salicylidene)-isopropylamine has been used in the asymmetric synthesis of unnatural amino acids. This process involves ω-transaminase-catalyzed amino group transfer between α-keto acids and isopropylamine, highlighting its potential in organic and biomolecular chemistry (Park, Dong & Shin, 2013).

Antimicrobial Applications

Research has explored the antimicrobial effects of potassium isothiocyanato-(N-salicylidene-amino-acidato)cuprates, which are derivatives of N-(Salicylidene)-isopropylamine. These complexes have shown activity against various bacteria, fungi, and yeasts, indicating their potential in antimicrobial treatments (Vančo, Trávníček, Marek & Herchel, 2010).

Photochromic and Thermochromic Properties

N-(Salicylidene)-isopropylamine derivatives have shown interesting photochromic and thermochromic properties. This includes reversible solid-state thermochromic and photochromic behaviors, which are valuable in the development of materials for optical memories and hybrid materials (Jacquemin, Robeyns, Devillers & Garcia, 2014).

Molecular Logic Circuit Development

The compound has been utilized in the creation of digital logic circuits based on a single molecular system. It undergoes photochemistry, deprotonation, and complexation reactions, making it useful in the development of molecular electronics and logic functions (Zhao, Sui, Chai, Wang & Jiang, 2006).

Biological Research Applications

N-(Salicylidene)-isopropylamine derivatives have been studied for their potential in biological cell detachment, specifically with poly(N-isopropyl acrylamide) for nondestructive release of biological cells and proteins, indicating its importance in bioengineering applications (Cooperstein & Canavan, 2010).

properties

IUPAC Name

2-(propan-2-yliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(2)11-7-9-5-3-4-6-10(9)12/h3-8,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHCWZIPEJJCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=CC1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425541
Record name Phenol, 2-[[(1-methylethyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2-[[(1-methylethyl)imino]methyl]-

CAS RN

5961-35-3
Record name Phenol, 2-[[(1-methylethyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Abu‐Surrah, YS Al‐Degs - Journal of applied polymer …, 2010 - Wiley Online Library
… A novel molecularly imprinted polymer based on tert-butyl acrylate (MIP-BA) was fabricated with the assistance of a cobalt(III)-based catalyst bearing an N-salicylidene isopropylamine …
Number of citations: 17 onlinelibrary.wiley.com

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